An In-Depth Technical Guide to 3-Methyl-4-(trifluoromethoxy)anisole: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-Methyl-4-(trifluoromethoxy)anisole: Properties, Synthesis, and Applications
Introduction: Unveiling a Niche Fluorinated Building Block
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention as a bioisostere for other functional groups, offering a unique combination of high lipophilicity, metabolic stability, and electron-withdrawing character that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides a comprehensive technical overview of 3-Methyl-4-(trifluoromethoxy)anisole, a specialized aromatic building block.
While not as extensively documented as its simpler analogue, 4-(trifluoromethoxy)anisole, this molecule presents a unique substitution pattern—an electron-donating methoxy group, a weakly activating methyl group, and a strongly electron-withdrawing trifluoromethoxy group. This electronic interplay creates a nuanced reactivity profile ripe for exploration by medicinal and materials chemists. This document serves as a foundational resource for researchers, offering predicted properties, a plausible synthetic pathway, characterization protocols, and insights into its potential utility.
Molecular Structure and Physicochemical Properties
The core of 3-Methyl-4-(trifluoromethoxy)anisole is a 1,2,4-trisubstituted benzene ring. Understanding its fundamental properties is critical for its application in synthetic chemistry. As specific experimental data for this exact isomer is not widely available, the following properties are a consolidation of data from its structural analogues, primarily 4-(trifluoromethoxy)anisole.
| Property | Value (Predicted or based on Analogue Data) | Source |
| Molecular Formula | C₉H₉F₃O₂ | - |
| Molecular Weight | 206.16 g/mol | - |
| CAS Number | Not explicitly assigned in major databases. | - |
| Appearance | Expected to be a colorless to light yellow liquid. | [1] |
| Boiling Point | Estimated: 170-185 °C (lit. for 4-(trifluoromethoxy)anisole: 164 °C). | [1][3] |
| Density | Estimated: ~1.25 g/mL at 25 °C (lit. for 4-(trifluoromethoxy)anisole: 1.266 g/mL). | [3] |
| Refractive Index (n20/D) | Estimated: ~1.44 (lit. for 4-(trifluoromethoxy)anisole: 1.432). | [3] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Ether, THF, Toluene) and insoluble in water. | [1] |
Proposed Synthesis and Mechanistic Rationale
The synthesis of 3-Methyl-4-(trifluoromethoxy)anisole can be strategically approached from commercially available precursors. A highly plausible and efficient route is the palladium-catalyzed methoxylation of an aryl bromide, a variant of the Buchwald-Hartwig amination. This method is chosen for its high functional group tolerance and generally excellent yields.
The logical starting material is 4-Bromo-2-methyl-1-(trifluoromethoxy)benzene . The bromine atom at the 4-position serves as an excellent handle for cross-coupling reactions.
Experimental Protocol: Palladium-Catalyzed Methoxylation
-
Reactor Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., a suitable biarylphosphine like RuPhos, 4 mol%).
-
Reagent Addition: Under an inert atmosphere (Argon or Nitrogen), add the aryl halide, 4-Bromo-2-methyl-1-(trifluoromethoxy)benzene (1.0 equiv), and a strong base such as sodium tert-butoxide (NaOtBu, 1.5 equiv).
-
Solvent and Nucleophile: Add anhydrous, degassed toluene as the solvent, followed by the addition of anhydrous methanol (1.5-2.0 equiv). The use of anhydrous reagents is critical to prevent catalyst deactivation and competing hydrolysis reactions.
-
Reaction Execution: Seal the flask and heat the mixture to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified via flash column chromatography on silica gel to yield the pure 3-Methyl-4-(trifluoromethoxy)anisole.
Synthetic Workflow Diagram
Caption: Proposed Buchwald-Hartwig synthesis of the target compound.
Spectroscopic Characterization: A Validating Fingerprint
Structural confirmation of the synthesized 3-Methyl-4-(trifluoromethoxy)anisole relies on a combination of spectroscopic techniques.
-
¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals:
-
A singlet for the methoxy (-OCH₃) protons around 3.8-3.9 ppm.
-
A singlet for the methyl (-CH₃) protons around 2.2-2.3 ppm.
-
Three distinct signals in the aromatic region (approx. 6.8-7.2 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (doublets and doublet of doublets) will confirm the 1,2,4-substitution pattern.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum will show nine unique signals corresponding to the nine carbon atoms in the molecule. The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR (Fluorine NMR): This is a crucial technique for any fluorinated compound. A single, sharp singlet is expected, confirming the presence of a single trifluoromethoxy environment. Its chemical shift will be characteristic of an aryl-OCF₃ group.
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry will show a clear molecular ion (M⁺) peak at m/z = 206.16. Key fragmentation patterns would include the loss of a methyl radical (-CH₃) and a trifluoromethyl radical (-CF₃).[4]
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-O-C stretching frequencies for the ether linkages, C-H stretching for the aromatic and aliphatic groups, and strong C-F stretching bands, typically in the 1100-1300 cm⁻¹ region.
Reactivity Profile and Synthetic Utility
The reactivity of the aromatic ring in 3-Methyl-4-(trifluoromethoxy)anisole is governed by the competing electronic effects of its three substituents.
-
Methoxy Group (-OCH₃): A strong activating, ortho, para-directing group due to its +M (mesomeric) effect.
-
Methyl Group (-CH₃): A weak activating, ortho, para-directing group due to hyperconjugation.
-
Trifluoromethoxy Group (-OCF₃): A strongly deactivating, meta-directing group due to its powerful -I (inductive) effect.
The combined influence of these groups makes the ring electron-rich, but directs electrophilic aromatic substitution to specific positions. The powerful ortho, para-directing influence of the methoxy group is expected to dominate.
Predicted Reactivity Diagram
Caption: Predicted sites for electrophilic aromatic substitution.
Given this profile, reactions like nitration, halogenation, and Friedel-Crafts acylation are expected to occur primarily at position 6, which is ortho to the strongly activating methoxy group and unhindered. Position 2 is also activated but may be slightly less reactive due to steric hindrance from the adjacent methyl group. This regioselectivity makes the compound a valuable intermediate for building more complex, specifically substituted aromatic molecules.
Potential Applications in Research and Development
The trifluoromethoxy group is a highly valued substituent in medicinal chemistry. Its inclusion can enhance:
-
Metabolic Stability: The C-F bonds are exceptionally strong, making the -OCF₃ group resistant to metabolic degradation, which can prolong a drug's half-life.
-
Lipophilicity: The -OCF₃ group significantly increases lipophilicity (logP), which can improve a compound's ability to cross cell membranes and the blood-brain barrier.[2]
-
Binding Affinity: The group's electronic properties can alter the pKa of nearby functionalities or participate in favorable interactions within a protein's binding pocket.
Therefore, 3-Methyl-4-(trifluoromethoxy)anisole is an attractive starting point for synthesizing novel candidates in pharmaceutical and agrochemical research.[1] Its unique substitution allows for further functionalization to create a library of diverse compounds for screening.
Safety and Handling
While no specific MSDS is available for 3-Methyl-4-(trifluoromethoxy)anisole, data from analogous compounds like 4-(trifluoromethoxy)anisole and other substituted anisoles provide a strong basis for safe handling protocols.
-
Hazards: Expected to be a flammable liquid.[3][5] May cause skin, eye, and respiratory tract irritation.[6][7][8] May be harmful if swallowed, inhaled, or absorbed through the skin.[3][9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated fume hood.[3][6]
-
Handling: Keep away from heat, sparks, and open flames.[5][9] Ground and bond containers when transferring material to prevent static discharge.[9] Use spark-proof tools.[6][9]
-
First Aid:
Conclusion
3-Methyl-4-(trifluoromethoxy)anisole represents a valuable, albeit specialized, chemical intermediate. Its unique electronic and steric properties, conferred by the trifluoromethoxy, methyl, and methoxy substituents, provide a platform for the regioselective synthesis of complex fluorinated molecules. While direct experimental data is sparse, this guide has established a robust, predictive framework for its physicochemical properties, a viable synthetic strategy, and a clear rationale for its potential applications in cutting-edge research. As the demand for sophisticated fluorinated compounds continues to grow, molecules like this will undoubtedly play an important role in the development of next-generation pharmaceuticals and advanced materials.
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